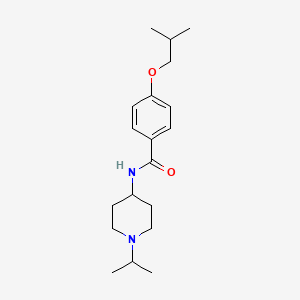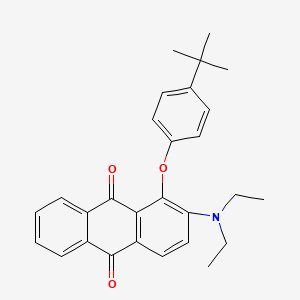
1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone
Descripción general
Descripción
1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone, commonly known as AQ-13, is a synthetic compound that belongs to the class of anthraquinones. It has been extensively studied for its potential applications in the field of cancer research. AQ-13 has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of AQ-13 is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, AQ-13 prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
AQ-13 has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and DNA damage. AQ-13 has also been found to disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AQ-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential applications in cancer research, making it a well-characterized compound. However, AQ-13 has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, making it difficult to work with. It also has low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of AQ-13. One potential direction is the development of new anti-cancer drugs based on AQ-13. Researchers can modify the chemical structure of AQ-13 to improve its efficacy and reduce its toxicity. Another potential direction is the study of AQ-13 in combination with other anti-cancer drugs. AQ-13 may have synergistic effects with other drugs, leading to improved efficacy and reduced toxicity. Finally, the study of AQ-13 in animal models and clinical trials may provide further insights into its potential applications in cancer treatment.
Conclusion:
In conclusion, AQ-13 is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells. It has several potential applications in cancer research, including the development of new anti-cancer drugs. Further research is needed to fully understand the mechanism of action of AQ-13 and its potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
AQ-13 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. AQ-13 has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
1-(4-tert-butylphenoxy)-2-(diethylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO3/c1-6-29(7-2)23-17-16-22-24(26(31)21-11-9-8-10-20(21)25(22)30)27(23)32-19-14-12-18(13-15-19)28(3,4)5/h8-17H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDKVSAYYFEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-thiopyran-4-yl)amine](/img/structure/B4888095.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4888103.png)
![N,N-dimethyl-5-(3-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-furamide](/img/structure/B4888106.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B4888118.png)
![1-cyclopentyl-4-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinone](/img/structure/B4888123.png)
![N-cyclopropyl-6-[4-(6-methyl-2-pyridinyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4888130.png)
![2-(4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4888141.png)
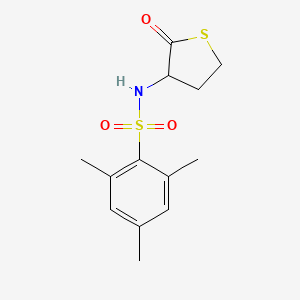
![8-[(4-nitrophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4888162.png)
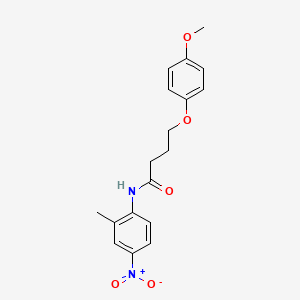
![N-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4888172.png)
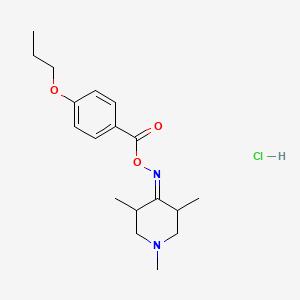
![9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4888189.png)
